molecular formula C16H17FN2O5S2 B6520665 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896327-44-9

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B6520665
CAS No.: 896327-44-9
M. Wt: 400.4 g/mol
InChI Key: GNKFCIYUVKRFBH-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a sulfonamide-containing ethanediamide derivative. Its structure includes:

  • A 4-fluorobenzenesulfonyl group, which enhances electron-withdrawing properties and metabolic stability.
  • An ethanediamide (oxalamide) backbone with a 2-hydroxyethyl group, enabling hydrogen bonding and solubility modulation.

For example:

  • Friedel-Crafts sulfonylation (as in ) may introduce the 4-fluorobenzenesulfonyl group.
  • Nucleophilic substitution or amide coupling () likely forms the ethanediamide linkage.
  • Spectroscopic confirmation (IR, NMR) would align with patterns observed in similar compounds:
    • IR: Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer (cf. ).
    • ¹H NMR: Signals for the hydroxyethyl group (~δ 3.5–4.0 ppm) and thiophene protons (~δ 7.0–7.5 ppm) are expected .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S2/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKFCIYUVKRFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide generally involves multiple steps, starting from readily available precursors. The typical synthetic route includes:

  • Formation of the Sulfonyl Intermediate:

  • Thiophene Incorporation: : The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.

  • Ethanediamide Backbone Assembly: : The ethanediamide structure is formed by reacting with ethylenediamine, under conditions that promote amide bond formation.

  • Hydroxyethyl Substitution: : Finally, the hydroxyethyl group is introduced using reactions such as nucleophilic substitution or addition of ethylene oxide.

Industrial Production Methods

On an industrial scale, these reactions are optimized for higher yields and cost efficiency. Key factors include:

  • Choice of Solvents: : Using solvents that enhance reaction rates and improve product solubility.

  • Catalysts: : Efficient and recyclable catalysts that reduce costs and environmental impact.

  • Temperature and Pressure Conditions: : Adjusting these parameters to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxidative agents to modify specific functional groups.

  • Reduction: : Use of reducing agents to alter the oxidation state of components.

  • Substitution: : Replacing functional groups with others, typically using nucleophilic or electrophilic reagents.

  • Addition and Elimination: : Adding or removing small molecules to/from the compound.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-Chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Utilization of halides or alcohols in the presence of strong bases or acids.

Major Products

The products formed from these reactions are highly dependent on the specific reagents and conditions used. Major products can include modified amides, sulfonamides, and thiophene derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, especially in the design of new materials with specific electronic or optical properties.

Biology

In biological research, it may serve as a probe to study sulfonamide and thiophene interactions with biological targets, offering insights into enzyme functions and signaling pathways.

Medicine

It holds potential in medicinal chemistry for the development of new pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or proteins.

Industry

In the industrial realm, its unique properties could be leveraged in the manufacturing of specialty chemicals or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide depends on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, altering their activity. The exact pathways include:

  • Enzyme Inhibition: : Binding to the active site of enzymes, inhibiting their catalytic activity.

  • Receptor Modulation: : Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related sulfonamide-ethanediamides is provided below:

Compound Name Key Structural Differences Physicochemical/Biological Insights Reference
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide - Chlorine replaces fluorine on the sulfonyl group.
- Furan replaces thiophene.
Increased lipophilicity (Cl vs. F) may enhance membrane permeability but reduce metabolic stability.
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide - Oxazinan ring replaces ethyl linker.
- Methyl group on sulfonyl aryl.
The oxazinan ring may confer conformational rigidity, potentially improving target binding.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide - Benzamide core vs. ethanediamide.
- Di-hydrothiophene ring.
Reduced hydrogen-bonding capacity (amide vs. ethanediamide) may lower solubility.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide - Pyrimidine core replaces thiophene.
- Formyl and isopropyl substituents.
Pyrimidine’s planar structure may enhance π-stacking interactions with biological targets.

Key Observations

Substituent Effects: Fluorine vs. Chlorine: The 4-fluorobenzenesulfonyl group in the target compound offers a balance between electronegativity and metabolic stability compared to chlorinated analogues (). Fluorine’s smaller size may reduce steric hindrance in target binding . Thiophene vs. target compound).

Backbone Modifications: Ethanediamide derivatives (e.g., ) exhibit superior hydrogen-bonding capacity compared to benzamides (), enhancing solubility and target affinity.

Tautomerism and Stability :

  • Like the 1,2,4-triazole derivatives in , the target compound may exhibit tautomerism, though spectroscopic data (e.g., absence of νS-H) would confirm dominance of the thione form, enhancing stability .

Biological Activity

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H20FNO5S3
  • Molecular Weight : Approximately 469.56 g/mol

The compound features a unique combination of functional groups, including a fluorobenzenesulfonyl group and a thiophene ring, which are known to enhance its reactivity and interaction with biological systems. The presence of the sulfonamide and thiophene moieties is particularly significant in terms of biological activity.

Structural Features

FeatureDescription
Sulfonamide Group Known for its ability to undergo nucleophilic substitution reactions.
Thiophene Ring Participates in electrophilic aromatic substitution and can form hydrogen bonds.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide and thiophene structures exhibit various biological activities , including antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown significant cytotoxicity against various cancer cell lines and inhibition of carbonic anhydrase, which is a target for anti-tumor drugs.

Antitumor Activity

The compound's potential as an anticancer agent has been highlighted in several studies. Notably, compounds similar to this compound have demonstrated significant tumor cell inhibitory activities in vitro. For example, related compounds exhibited IC50 values indicating effective inhibition against HepG2 liver cancer cells .

The mechanism of action involves the compound's ability to bind to specific molecular targets, modulating their activity. This interaction may lead to various biological effects, such as:

  • Inhibition of key enzymes (e.g., HDACs)
  • Induction of apoptosis in cancer cells
  • Alteration of cell cycle progression

Synthesis and Testing

A study focused on synthesizing derivatives of 4-fluorobenzoic acid demonstrated that compounds with similar structures effectively inhibited cholinesterases, suggesting potential applications in neuropharmacology . These findings indicate that the unique structural features of this compound could also lead to valuable insights into its biological activity.

Comparative Analysis

A comparative analysis of related compounds reveals that those with similar functional groups often exhibit enhanced bioactivity. For example:

Compound NameIC50 (µM)Biological Activity
FNA (related compound)1.30Antitumor activity against HepG2 cells
Sulfonamide derivativeVariesAntimicrobial effects

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